molecular formula C4H2F2N2O2 B13102922 5,6-Difluoropyrimidine-2,4(1H,3H)-dione

5,6-Difluoropyrimidine-2,4(1H,3H)-dione

Cat. No.: B13102922
M. Wt: 148.07 g/mol
InChI Key: AETDROUNYGIUOJ-UHFFFAOYSA-N
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Description

5,6-Difluoropyrimidine-2,4(1H,3H)-dione is a fluorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Difluoropyrimidine-2,4(1H,3H)-dione typically involves the fluorination of pyrimidine derivatives. One common method is the direct fluorination of uracil derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5,6-Difluoropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dihydropyrimidine derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution Products: Various substituted pyrimidine derivatives.

    Oxidation Products: Pyrimidine oxides.

    Reduction Products: Dihydropyrimidine derivatives.

Scientific Research Applications

5,6-Difluoropyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of thymidylate synthase, an enzyme involved in DNA synthesis.

    Medicine: Investigated for its potential use in anticancer therapies due to its ability to interfere with DNA replication.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5,6-Difluoropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of thymidylate synthase by mimicking the natural substrate, leading to the disruption of DNA synthesis and cell proliferation. The fluorine atoms enhance the compound’s binding affinity to the enzyme, making it a potent inhibitor.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A well-known anticancer agent that also targets thymidylate synthase.

    6-Fluorouracil: Another fluorinated pyrimidine with similar biological activity.

    5,6-Dichloropyrimidine-2,4(1H,3H)-dione: A chlorinated analogue with different chemical properties.

Uniqueness

5,6-Difluoropyrimidine-2,4(1H,3H)-dione is unique due to the presence of two fluorine atoms, which significantly enhance its chemical stability and biological activity compared to its mono-fluorinated or non-fluorinated counterparts. The dual fluorination also provides a distinct electronic environment, making it a valuable compound for various applications.

Properties

Molecular Formula

C4H2F2N2O2

Molecular Weight

148.07 g/mol

IUPAC Name

5,6-difluoro-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C4H2F2N2O2/c5-1-2(6)7-4(10)8-3(1)9/h(H2,7,8,9,10)

InChI Key

AETDROUNYGIUOJ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NC(=O)NC1=O)F)F

Origin of Product

United States

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